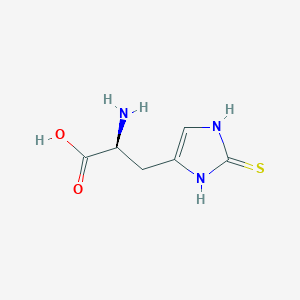

2-Mercapto-L-histidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Anti-Diabetic Effects:

Early studies suggested that thiohistidine might possess insulin-like properties. Research from the 1950s showed that thiohistidine could lower blood sugar levels in rats, although the effect was weaker than insulin []. However, further investigations failed to confirm these findings, and the potential anti-diabetic effects of thiohistidine remain inconclusive.

Studies in Marine Organisms:

Thiohistidine has been identified in various marine organisms, including sea urchins and sponges. Research suggests it may play a role in their defense mechanisms against predators []. Further studies are needed to understand the specific biological functions of thiohistidine in these marine species.

Radioprotective Properties:

Some studies have investigated the potential radioprotective effects of thiohistidine. Research suggests that it might offer some protection against radiation-induced damage in cells []. However, more research is required to determine its efficacy and potential mechanisms of action.

Chemical Modifications and Analog Development:

Scientists have explored modifying the structure of thiohistidine to create novel compounds with potential therapeutic applications. These studies aim to improve the stability and bioavailability of thiohistidine while enhancing its potential biological activity [].

2-Mercapto-L-histidine is a sulfur-containing derivative of the amino acid histidine, characterized by the presence of a thiol (-SH) group. This compound is notable for its unique chemical and biological properties, which stem from its structure that includes an imidazole ring similar to that of histidine. The molecular formula of 2-Mercapto-L-histidine is C₆H₉N₃O₂S, and it has a molecular weight of 187.22 g/mol . It is found in various organisms, including fungi, bacteria, and marine invertebrates, where it plays significant roles in biological processes and antioxidant defense mechanisms.

The mechanisms by which thiohistidine exerts its biological effects are still being elucidated. Here are some potential areas of action:

- Antioxidant activity: The thiol group might contribute to scavenging free radicals and protecting cells from oxidative damage [, ].

- Metal chelation: Thiohistidine's ability to bind metal ions could help regulate their cellular levels and prevent metal-induced toxicity [].

- Cellular signaling: Studies suggest thiohistidine might interact with specific cellular pathways, influencing inflammation and cell proliferation [].

- Oxidation: It can be oxidized to form disulfides or sulfoxides, which are important intermediates in biological systems.

- Reduction: The compound can undergo reduction reactions, typically involving reducing agents like dithiothreitol.

- Substitution: It can also engage in substitution reactions due to the reactivity of the thiol group.

Common reagents used in these reactions include hydrogen peroxide for oxidation. The reactions generally occur under mild conditions, such as physiological pH and temperature .

2-Mercapto-L-histidine exhibits several biological activities:

- Antioxidant Properties: It acts as a scavenger of reactive oxygen species (ROS), contributing to cellular protection against oxidative stress. This activity is particularly important in various physiological contexts, including inflammation and aging .

- Metal Ion Chelation: The compound has the ability to chelate metal ions, which can prevent metal-induced oxidative damage .

- Role in Enzyme Activity: As a thiol-containing compound, it may participate in enzyme catalysis and regulation through thiol-disulfide interchange reactions.

The compound's antioxidative action is particularly enhanced when it forms part of larger biochemical pathways involving ergothioneine, where it helps reduce oxidative stress in cells.

There are several methods for synthesizing 2-Mercapto-L-histidine:

- Enzymatic Synthesis: One common method involves using sulfoxide synthase enzymes that catalyze the insertion of sulfur into the imidazole ring of histidine.

- Microbial Fermentation: Industrial production often utilizes microbial fermentation processes where specific strains of bacteria or fungi are cultured under optimized conditions to yield significant quantities of 2-Mercapto-L-histidine. This is followed by extraction and purification steps to obtain the desired compound .

The applications of 2-Mercapto-L-histidine are diverse:

- Pharmaceuticals: Its antioxidant properties make it a candidate for developing therapeutic agents aimed at treating oxidative stress-related diseases.

- Food Industry: It may be used as a food preservative due to its ability to scavenge free radicals and prevent spoilage.

- Biotechnology: In research settings, it can serve as a reagent in biochemical assays and studies related to redox biology .

Studies on the interactions of 2-Mercapto-L-histidine with other biomolecules indicate its potential role in modulating cellular responses. For instance:

- Its interaction with reactive oxygen species is critical for understanding how cells manage oxidative stress.

- Research suggests that it may influence the activity of certain enzymes through thiol-disulfide exchange mechanisms, thereby affecting metabolic pathways .

Several compounds share structural or functional similarities with 2-Mercapto-L-histidine. Here are some notable examples:

| Compound | Structure Similarity | Unique Properties |

|---|---|---|

| Ergothioneine | Contains sulfur | A potent antioxidant with unique transport mechanisms in cells |

| Ovothiol | Contains sulfur | Found primarily in marine organisms; plays a role in protecting against oxidative damage |

| Selenoneine | Contains selenium | Similar antioxidant properties but utilizes selenium instead of sulfur |

2-Mercapto-L-histidine stands out due to its unique reactivity profile and its role as an intermediary in various biochemical pathways related to redox balance and cellular protection against oxidative stress .

2-Mercapto-L-histidine (CAS: 2002-22-4) is a sulfur-containing derivative of the amino acid L-histidine. Its IUPAC name is (2S)-2-amino-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)propanoic acid, with a molecular formula of $$ \text{C}6\text{H}9\text{N}3\text{O}2\text{S} $$ and a molecular weight of 187.22 g/mol. The compound features a thiol (-SH) group at the C2 position of the imidazole ring, distinguishing it from canonical histidine. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 2002-22-4 |

| EC Number | 217-899-2 |

| SMILES | C1=C(NC(=S)N1)CC(C(=O)O)N |

| Optical Rotation | $$[ \alpha ]_D = -10^\circ $$ (1M HCl) |

| Solubility | Soluble in acidic aqueous solutions |

Synonyms include thiohistidine, L-2-thiolhistidine, and ergothioneine precursor.

Historical Discovery and Research Milestones

The synthesis of 2-mercapto-L-histidine was first reported in 1985 via bromolactone derivatization of histidine, enabling sulfur insertion at the C2 position. This methodology laid the groundwork for studying its role in natural products like ergothioneine, a trimethylated derivative discovered in 1909 in the ergot fungus Claviceps purpurea. Key milestones include:

- 2002: Structural confirmation of 2-mercapto-L-histidine as an intermediate in ergothioneine biosynthesis.

- 2010: Identification of iron(II)-dependent enzymes (e.g., EgtB in Mycobacterium smegmatis) catalyzing sulfur insertion into histidine.

- 2020: Recognition of 2-mercapto-L-histidine’s antioxidant potential in neutralizing copper-induced oxidative damage.

Natural Occurrence and Biological Significance

2-Mercapto-L-histidine is not synthesized by humans but is produced by actinobacteria, cyanobacteria, and fungi such as Mycobacterium tuberculosis and Neurospora crassa. It serves as a biosynthetic precursor to ergothioneine, which accumulates in human tissues (e.g., erythrocytes, liver) via the OCTN1 transporter. Biological roles include:

- Antioxidant Defense: Scavenges reactive oxygen species (ROS) and chelates transition metals (e.g., Cu$$^+$$), preventing oxidative DNA/protein damage.

- Enzyme Modulation: Competes with tryptophan for binding sites in histidine ammonia-lyase, inhibiting fungal growth.

- Neuroprotection: Acts as a selective antagonist for GluK3 kainate receptors, implicating it in glutamate signaling.

Molecular Architecture and Tautomeric Forms

The molecular architecture of 2-Mercapto-L-histidine is fundamentally defined by the presence of a mercapto group (-SH) at the 2-position of the imidazole ring [1] [29]. This structural modification significantly alters the electronic distribution within the heterocyclic system compared to standard histidine [18] [21]. The compound exists in multiple tautomeric forms, primarily involving the thiol-thione equilibrium within the imidazole ring structure [18] [21].

Quantum chemical studies have identified several stable tautomeric configurations, with the thione form (C=S) and thiol form (C-SH) representing the most thermodynamically significant structures [18] [21]. Computational analyses using density functional theory methods have demonstrated that the relative stability of these tautomers is highly dependent on environmental factors, including solvent polarity and pH conditions [18] [21].

The imidazole ring system in 2-Mercapto-L-histidine can exist in two primary tautomeric states: the Nδ1-H and Nε2-H forms, similar to histidine, but with additional complexity introduced by the sulfur substitution [20] [23]. The mercapto group introduces additional electron density and hydrogen bonding capabilities that influence the overall molecular conformation [21] [26].

Table 1: Structural Parameters of 2-Mercapto-L-histidine

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₉N₃O₂S | [1] |

| Molecular Weight | 187.22 g/mol | [1] [2] |

| Chemical Abstracts Service Number | 2002-22-4 | [1] [17] |

| International Chemical Identifier Key | FVNKWWBXNSNIAR-BYPYZUCNSA-N | [1] |

| Exact Mass | 187.041548 g/mol | [2] [27] |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed insights into the structural characteristics of 2-Mercapto-L-histidine [6] [8]. Proton nuclear magnetic resonance analysis reveals distinctive chemical shift patterns associated with the mercapto-substituted imidazole ring system [8] [27]. The sulfur-containing heterocycle exhibits characteristic resonances that differ significantly from those observed in standard histidine derivatives [6] [8].

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates specific chemical shift variations that reflect the electronic environment of carbon atoms within the modified imidazole ring [3] [8]. The presence of the sulfur atom creates distinct shielding effects that can be utilized for structural identification and tautomer determination [20] [23]. Studies have shown that the chemical shift values for carbon atoms adjacent to the sulfur substitution site exhibit significant downfield shifts compared to unmodified histidine [8] [23].

Fourier transform infrared spectroscopy reveals characteristic vibrational bands associated with the sulfur-hydrogen stretching modes [8] [10] [27]. The mercapto group typically exhibits absorption bands in the 2500-2600 cm⁻¹ region, which serves as a diagnostic feature for compound identification [27]. Additional characteristic bands include imidazole ring vibrations and amino acid backbone stretching modes [10] [27].

Mass spectrometry analysis confirms the molecular ion peak at m/z 187, consistent with the calculated molecular weight [9] [11]. Fragmentation patterns in tandem mass spectrometry provide structural information regarding the stability of the mercapto-imidazole ring system under ionization conditions [9] [11]. Electrospray ionization mass spectrometry has been successfully employed for quantitative analysis of 2-Mercapto-L-histidine in biological matrices [9] .

Table 2: Spectroscopic Characteristics of 2-Mercapto-L-histidine

| Analytical Method | Key Features | Wavelength/Frequency | Reference |

|---|---|---|---|

| Fourier Transform Infrared | S-H stretching | 2500-2600 cm⁻¹ | [27] |

| Fourier Transform Infrared | Melting point | >280°C | [27] |

| Mass Spectrometry | Molecular ion | m/z 187 | [9] [11] |

| Nuclear Magnetic Resonance | Imidazole protons | Variable chemical shifts | [6] [8] |

Thermodynamic Stability and Reactivity

The thermodynamic stability of 2-Mercapto-L-histidine is significantly influenced by the presence of the mercapto functional group [12] [13]. Thermal analysis reveals that the compound exhibits a melting point greater than 280°C, indicating substantial thermal stability [17] [27]. The decomposition temperature has been reported in the range of 320-325°C, demonstrating reasonable thermal resistance [17].

The sulfhydryl group imparts unique reactivity characteristics to the molecule, particularly in redox reactions [12] . The compound acts as a powerful antioxidant due to the ability of the sulfur atom to participate in electron transfer processes [12] . Oxidation reactions involving the thiol group can lead to the formation of disulfide bonds, which represents a key mechanism in biological antioxidant activity [26].

Thermodynamic studies on related histidine derivatives provide insights into the stability patterns of amino acids containing modified imidazole rings [13]. Heat capacity measurements demonstrate that sulfur-containing amino acid derivatives generally exhibit enhanced thermal stability compared to their unmodified counterparts [13].

The reactivity of 2-Mercapto-L-histidine is characterized by the nucleophilic nature of the sulfur atom, which can participate in various chemical transformations [12] . The mercapto group readily undergoes oxidation to form disulfide linkages, and the compound can act as a metal ion chelator due to the combined electron-donating properties of the nitrogen and sulfur atoms [12] .

Table 3: Thermal Properties of 2-Mercapto-L-histidine

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Melting Point | >280°C | Atmospheric pressure | [27] |

| Decomposition Temperature | 320-325°C | Atmospheric pressure | [17] |

| Boiling Point | 376.3°C | 760 mmHg | [1] [5] [17] |

| Flash Point | 181.4°C | Standard conditions | [5] [17] |

Solubility and Partition Coefficients

The solubility characteristics of 2-Mercapto-L-histidine reflect the amphiphilic nature of the molecule, containing both hydrophilic amino acid functionality and the moderately hydrophobic sulfur-containing heterocycle [16]. The compound demonstrates water solubility, which is attributed to the presence of the amino and carboxyl groups that can form hydrogen bonds with water molecules [16].

Comparative solubility studies with histidine indicate that the mercapto substitution influences the overall solvation behavior [16]. The presence of the sulfur atom creates additional opportunities for hydrogen bonding interactions, particularly in protic solvents [16]. Thermodynamic analysis of dissolution processes reveals that the compound exhibits favorable solvation enthalpy in aqueous systems [16].

Partition coefficient determinations provide quantitative measures of the compound's distribution between aqueous and organic phases [17]. The calculated logarithmic partition coefficient (LogP) value of 0.16 indicates a slight preference for aqueous environments while maintaining some organic phase compatibility [17].

Studies on related amino acid derivatives demonstrate that sulfur-containing modifications generally increase the hydrophobic character compared to unmodified amino acids [16]. However, the retention of the amino acid backbone ensures adequate water solubility for biological applications [16].

Table 4: Solubility and Partition Data for 2-Mercapto-L-histidine

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Water Solubility | Soluble | Room temperature | |

| LogP | 0.16 | Octanol/water | [17] |

| Density | 1.5 ± 0.1 g/cm³ | Standard conditions | [17] |

| Refractive Index | 1.695 | Standard conditions | [17] |

| Vapor Pressure | 0.0 ± 1.8 mmHg | 25°C | [17] |

Laboratory-Scale Synthesis Routes

Solid-Phase Peptide Synthesis Approaches

Solid-phase peptide synthesis represents the most versatile and widely adopted methodology for laboratory-scale preparation of 2-Mercapto-L-histidine and its derivatives. The approach leverages established peptide synthesis protocols with specialized modifications to accommodate the unique reactivity of sulfur-containing histidine analogs .

Fluorenylmethyloxycarbonyl Strategy Implementation

The fluorenylmethyloxycarbonyl strategy has emerged as the preferred methodology due to its orthogonal deprotection conditions and compatibility with thiol-containing substrates. Recent developments have focused on optimizing protecting group strategies to minimize epimerization during coupling reactions [3]. The use of Fmoc-His(Boc)-OH as a dual-protected building block has demonstrated superior performance, with epimerization rates reduced to less than 0.81% even at elevated temperatures .

Researchers typically employ 9-fluorenylmethyloxycarbonyl chloride for amino group protection and tert-butyloxycarbonyl anhydride for imidazole side chain protection . The coupling process utilizes activating reagents such as N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole, with deprotection achieved through sequential treatment with piperidine for fluorenylmethyloxycarbonyl removal and trifluoroacetic acid for tert-butyloxycarbonyl cleavage [3].

Advanced Linker Strategies

The development of specialized linker strategies has significantly enhanced the purity and yield of thiol-functionalized peptides. The disulfide-linker resin methodology enables direct synthesis of thiol-containing compounds with greater than 90% purity without requiring chromatographic purification steps [4]. This approach employs 1,4-butanedithiol as a volatile reducing agent, allowing complete removal through evaporation while maintaining product integrity [4].

| Method | Protecting Groups | Coupling Reagents | Deprotection Conditions | Typical Yield (%) | Key Advantages |

|---|---|---|---|---|---|

| Fmoc-SPPS with Standard Coupling | Fmoc/tBu orthogonal | HBTU/TBTU, DCC/DIC | 20% piperidine/DMF | 65-80 | Established protocols |

| Fmoc-His(Boc)-OH Protection | Fmoc + Boc dual protection | DIC/HOBt, HBTU | Piperidine then TFA | 75-85 | Reduced epimerization |

| Boc-SPPS Alternative | Boc/Bzl orthogonal | DCC/HOBt | TFA treatment | 60-75 | Compatible with acid-labile |

| Thiol-Disulfide Linker Strategy | Disulfide bridge linker | EDC/NHS | TCEP reduction | >90 | High purity without HPLC |

| Thioacetal Activation Method | Thioacetal protecting groups | HATU/DIPEA | Visible light activation | 70-85 | Mild conditions |

Characterization and Quality Control

Comprehensive characterization protocols have been established for 2-Mercapto-L-histidine derivatives. Proton and carbon nuclear magnetic resonance spectroscopy confirms structural integrity, with characteristic signals for thiol and imidazole protons observed in the 2500-2600 cm⁻¹ region via Fourier-transform infrared spectroscopy . Liquid chromatography-mass spectrometry validation employs C18 columns with electrospray ionization monitoring transitions such as m/z 175 → 110 for quantification .

Bromolactone Intermediate Strategies

The bromolactone intermediate approach represents a classical synthetic methodology that has been refined for efficient 2-Mercapto-L-histidine production. This strategy involves the formation of brominated lactone intermediates followed by nucleophilic displacement with sulfur-containing reagents [5] [6].

Bromination Protocols and Optimization

The initial bromination step employs either molecular bromine or N-bromosuccinimide under carefully controlled conditions [5] [6]. The reaction typically proceeds at 0°C in aqueous medium when using bromine, or at room temperature in organic solvents with N-bromosuccinimide [6]. Recent mechanistic studies have revealed that the bromination occurs through electrophilic aromatic substitution, with the imidazole ring serving as the nucleophilic center [5].

The choice of brominating agent significantly influences both yield and selectivity. Molecular bromine provides higher regioselectivity but requires precise temperature control to prevent overreaction [6]. N-bromosuccinimide offers better handling characteristics and more predictable kinetics, making it preferred for larger-scale preparations [7].

Sulfur Introduction Mechanisms

Following bromolactone formation, sulfur introduction proceeds through nucleophilic substitution mechanisms. L-Cysteine serves as the most commonly employed sulfur source, providing both sulfur atom and maintaining stereochemical integrity [8] [6]. Alternative sulfur sources include sodium sulfide, 3-mercaptopropionic acid, and various thioacetate derivatives [6].

The reaction conditions require careful optimization of temperature, pH, and reaction time. Elevated temperatures (95°C) and extended reaction times (18 hours) are typically necessary to achieve complete conversion [8]. The reaction proceeds through a nucleophilic attack on the brominated carbon, followed by lactone ring opening and subsequent cyclization to form the desired thiohistidine structure [6].

| Starting Material | Bromination Reagent | Reaction Conditions | Intermediate Product | Sulfur Source | Final Yield (%) | Reaction Time (hours) |

|---|---|---|---|---|---|---|

| L-Histidine | Bromine (Br₂) | 0°C, aqueous medium | Bromolactone derivative | L-Cysteine | 45-65 | 18-24 |

| Protected Histidine | N-Bromosuccinimide (NBS) | Room temperature, organic solvent | Activated histidine | Sodium sulfide (Na₂S) | 55-70 | 12-18 |

| Histidine Derivative | Bromoacetic acid | Reflux conditions | Brominated imidazole | 3-Mercaptopropionic acid | 40-60 | 6-12 |

| Imidazole Precursor | Bromoketone | Mild heating, pH controlled | Cyclized intermediate | Thioacetate | 50-75 | 8-16 |

Scalability and Process Optimization

The bromolactone strategy demonstrates excellent scalability, with successful implementations reported on multi-gram scales [8]. However, the method faces challenges related to the handling of brominated intermediates and the requirement for extended reaction times. Recent improvements have focused on developing more efficient brominating agents and optimizing reaction conditions to reduce both reaction time and environmental impact [6].

Enzymatic Sulfur Insertion Mechanisms

Enzymatic sulfur insertion represents the most biologically relevant and mechanistically sophisticated approach to 2-Mercapto-L-histidine synthesis. This methodology leverages specialized enzymes that catalyze the direct insertion of sulfur atoms into histidine derivatives under physiological conditions [9] [10].

Sulfoxide Synthase Enzyme Systems

The primary enzymes responsible for sulfur insertion belong to the sulfoxide synthase family, including EgtB and OvoA enzymes [11] [10]. These iron-dependent enzymes catalyze the oxidative insertion of sulfur atoms into specific positions of the histidine imidazole ring [10] [12].

EgtB enzymes demonstrate regioselectivity for the C2 position of N-α-trimethyl-histidine, requiring ferrous iron, α-ketoglutarate, and molecular oxygen as cofactors [10] [13]. The catalytic mechanism involves the formation of a high-valent iron-oxo intermediate that facilitates carbon-sulfur bond formation through radical-mediated pathways [13].

OvoA enzymes exhibit complementary regioselectivity, targeting the C5 position of L-histidine [10] [14]. These enzymes require ferrous iron, cysteine, and molecular oxygen, operating through a thiol-ene type mechanism that enables the direct transfer of sulfur from cysteine to histidine [10].

Mechanistic Understanding and Optimization

Recent computational and experimental studies have elucidated the detailed catalytic mechanisms of sulfoxide synthases [13]. The reaction proceeds through initial substrate binding to the iron center, followed by oxygen activation and subsequent carbon-hydrogen bond cleavage. The sulfur insertion occurs through a concerted mechanism involving both the iron center and the bound sulfur donor [13].

Optimization strategies have focused on enhancing enzyme stability, improving substrate specificity, and developing efficient expression systems. Corynebacterium glutamicum and Escherichia coli expression systems have been successfully employed for recombinant enzyme production [11] [15].

| Enzyme Class | Substrate Specificity | Cofactor Requirements | Regioselectivity | Mechanism Type | Typical Activity (μmol/min/mg) | pH Optimum |

|---|---|---|---|---|---|---|

| Sulfoxide Synthase (EgtB) | N-α-trimethyl-histidine | Fe²⁺, α-ketoglutarate, O₂ | C2 position insertion | Oxidative C-S formation | 0.5-2.0 | 7.5-8.0 |

| Sulfoxide Synthase (OvoA) | L-Histidine | Fe²⁺, cysteine, O₂ | C5 position insertion | Radical-mediated insertion | 0.3-1.5 | 7.0-7.5 |

| Iron-dependent Oxygenase | Histidine derivatives | Iron cofactor, molecular oxygen | Variable position | Oxygen-dependent hydroxylation | 0.2-1.0 | 7.2-7.8 |

| PLP-dependent Lyase | Sulfoxide intermediates | Pyridoxal phosphate | C-S bond cleavage | Elimination reaction | 1.0-5.0 | 8.0-8.5 |

Industrial Production Techniques

Microbial Fermentation Optimization

Industrial production of 2-Mercapto-L-histidine relies primarily on microbial fermentation technologies, leveraging genetically modified organisms to achieve economically viable production scales. The approach builds upon established amino acid fermentation platforms while incorporating specialized metabolic engineering strategies [15] [16].

Strain Development and Genetic Engineering

Corynebacterium glutamicum serves as the predominant industrial host organism due to its robust fermentation characteristics and well-established amino acid production capabilities [15] [16]. Industrial strains typically incorporate multiple genetic modifications including HisG feedback deregulation, phosphoribosyl pyrophosphate synthetase overexpression, and competing pathway deletions [16] [17].

The most significant breakthrough involves the development of HisG variants that eliminate histidine feedback inhibition while maintaining high catalytic activity [16]. The S143F mutation combined with C-terminal regulatory domain deletion produces enzymes that remain active at histidine concentrations approaching solubility limits [16].

Metabolic Pathway Engineering

Advanced metabolic engineering strategies have focused on enhancing precursor availability and eliminating metabolic bottlenecks [17]. Key interventions include pgi gene knockout to redirect carbon flux toward the pentose phosphate pathway, reactive oxygen species reduction through antioxidant enzyme overexpression, and adenosine triphosphate supply enhancement through energy metabolism optimization [17].

Recent developments have incorporated sulfur insertion pathways directly into industrial strains, enabling single-step fermentation production of 2-Mercapto-L-histidine [8]. This approach requires the heterologous expression of sulfoxide synthase enzymes and their associated cofactor biosynthesis pathways [11].

Fermentation Process Optimization

Industrial fermentation processes employ fed-batch cultivation strategies to achieve maximum productivity while maintaining product quality [17] [18]. The process typically utilizes glucose or molasses as carbon sources, with ammonium sulfate serving as the primary nitrogen source [15] [18].

Critical process parameters include pH control (maintained at 6.5 ± 0.2), dissolved oxygen levels (>30% saturation), and temperature regulation (30°C) [15]. Advanced fermentation strategies incorporate real-time substrate feeding based on respiratory quotient monitoring and automated pH adjustment using aqueous ammonia [18].

| Microorganism | Production Strategy | Key Modifications | Carbon Source | Nitrogen Source | Typical Titer (g/L) | Fermentation Time (hours) |

|---|---|---|---|---|---|---|

| Corynebacterium glutamicum | Histidine pathway engineering | HisG feedback deregulation | Glucose, molasses | Ammonium sulfate | 5-50 | 48-72 |

| Escherichia coli (engineered) | Heterologous expression | Sulfoxide synthase expression | Glycerol, glucose | Corn steep liquor | 0.5-5 | 24-48 |

| Brevibacterium flavum | Auxotrophic mutant | Histidinol accumulation | Cane molasses | Soybean hydrolysate | 8-12 | 60-80 |

| Bacillus subtilis | Enzyme overexpression | Metabolic pathway reconstruction | Glucose, sucrose | Urea, ammonium salts | 1-8 | 36-60 |

Downstream Purification Protocols

Industrial-scale purification of 2-Mercapto-L-histidine requires robust, scalable separation technologies that can handle large volumes while maintaining product purity and minimizing costs [19]. The downstream processing typically represents 50-70% of total production costs, necessitating careful optimization of each purification step [19].

Primary Recovery and Concentration

The initial recovery process begins with cell harvest through high-speed centrifugation (8000 rpm, 10 minutes, 4°C), achieving 95-98% cell removal efficiency [20]. The cell-free supernatant undergoes primary concentration through ultrafiltration or isoelectric precipitation at pH 3.0-4.0, providing 2-3 fold purification while maintaining 80-90% recovery [19].

Chromatographic Separation Strategies

Ion exchange chromatography serves as the primary purification step, utilizing cation exchange resins such as CM-Sepharose operated at pH 3.5 with gradient elution [19]. This step achieves 5-10 fold purification with 70-85% recovery efficiency, effectively removing the majority of contaminating proteins and metabolites [19].

Hydrophobic interaction chromatography provides complementary selectivity, employing Phenyl-Sepharose resins with high salt loading conditions followed by decreasing salt gradients [19]. This technique achieves 3-8 fold purification with 75-88% recovery, particularly effective for removing hydrophobic impurities [19].

Final Polishing and Crystallization

Size exclusion chromatography using Sephadex G-15 resin provides final polishing, achieving 2-5 fold purification with 85-95% recovery through size-based separation [19]. The method effectively removes small molecular weight impurities while maintaining product integrity [19].

Crystallization represents the final purification step, employing pH adjustment to 5.0-6.0 combined with controlled cooling to 4°C [19]. While this step achieves 10-50 fold purification, recovery efficiency is typically limited to 60-80% due to solubility constraints [19].

| Purification Step | Method/Technique | Operating Conditions | Recovery Efficiency (%) | Purity Improvement | Scale Applicability |

|---|---|---|---|---|---|

| Cell Harvest | Centrifugation | 8000 rpm, 10 min, 4°C | 95-98 | N/A (cell removal) | All scales |

| Primary Separation | Ultrafiltration/Precipitation | pH 3.0-4.0, salt precipitation | 80-90 | 2-3 fold | Industrial scale |

| Ion Exchange Chromatography | Cation exchange (CM-Sepharose) | pH 3.5, gradient elution | 70-85 | 5-10 fold | Pilot to industrial |

| Hydrophobic Interaction | Phenyl-Sepharose | High salt loading, decreasing salt | 75-88 | 3-8 fold | Laboratory to pilot |

| Size Exclusion Chromatography | Sephadex G-15 | Neutral pH, size-based separation | 85-95 | 2-5 fold | All scales |

| Crystallization | pH adjustment/cooling | pH 5.0-6.0, 4°C overnight | 60-80 | 10-50 fold | Laboratory scale |